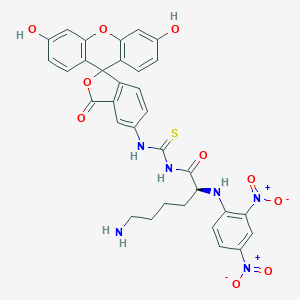
2,2'-Difluorobiphenyl
描述
2,2’-Difluorobiphenyl is an organic compound with the chemical formula C₁₂H₈F₂. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a fluorine atom at the ortho position. This compound is known for its applications in various industries due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: 2,2’-Difluorobiphenyl can be synthesized through several methods. One common method involves the coupling of fluorobenzene derivatives. For instance, the reaction of 2-fluorobromobenzene with a palladium catalyst in the presence of a base can yield 2,2’-Difluorobiphenyl. The reaction conditions typically include a temperature range of 80-100°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of 2,2’-Difluorobiphenyl often involves large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 2,2’-Difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions often involve the use of a base and a solvent like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl or carbonyl groups.
科学研究应用
2,2’-Difluorobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2,2’-Difluorobiphenyl involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved in its reactions depend on the specific functional groups and conditions used .
相似化合物的比较
2-Fluorobiphenyl: Contains only one fluorine atom, leading to different reactivity and properties.
4,4’-Difluorobiphenyl: Fluorine atoms are positioned at the para positions, affecting the compound’s symmetry and reactivity.
2,2’-Dichlorobiphenyl: Chlorine atoms replace fluorine, resulting in different chemical properties and applications.
Uniqueness of 2,2’-Difluorobiphenyl: 2,2’-Difluorobiphenyl is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and interactions. This makes it a valuable compound for various synthetic and industrial applications .
属性
IUPAC Name |
1-fluoro-2-(2-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFIPIAXFGAEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192067 | |
| Record name | 2,2'-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388-82-9 | |
| Record name | 2,2′-Difluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Difluoro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-difluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIFLUORO-1,1'-BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ5S46N6ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2'-Difluorobiphenyl (C12H8F2) has a molecular weight of 190.19 g/mol. Its structure consists of two benzene rings connected by a single bond, with a fluorine atom attached to the 2 position of each ring. This substitution pattern leads to steric hindrance between the fluorine atoms, influencing the molecule's conformation. [, , ]
A: Yes, molecular dynamics simulations have been employed to investigate the conformational preferences of this compound in CCl4 solution. [] These simulations utilize parameters from ab initio calculations to describe the intrinsic rotational potential and account for van der Waals interactions between the solute and solvent. Results show that the solvent tends to favor a smaller dihedral angle and reduce the overall molecular volume of this compound. []
A: The heats of combustion and sublimation for this compound have been experimentally determined using calorimetry and Knudsen effusion techniques. [] These measurements, combined with the heat of formation of biphenyl, allowed researchers to calculate the heat of formation of this compound in the vapor phase, which is -45.4 kcal/mol. Comparing this value to that of biphenyl reveals that the fluorine substitution influences the molecule's overall energy. []
A: Yes, this compound serves as a starting material for preparing highly iodinated biphenyl derivatives. Researchers successfully synthesized hexaiodobiphenyl and octaiodobiphenyl, the most highly iodinated biphenyl reported, through iodination reactions using this compound as the precursor. []
ANone: Various spectroscopic techniques provide insights into the structure and properties of this compound.
- NMR Spectroscopy: Both 1H and 13C NMR, including advanced techniques like variable angle sample spinning (VASS), have been utilized to study the conformational behavior and determine coupling constants in this compound. [, ]
- UV-Vis and Fluorescence Spectroscopy: These techniques are useful for investigating the electronic structure and excited state properties of this compound and its derivatives. [, ]
- Two-photon Absorption Spectroscopy: This method, coupled with polarization studies, has been instrumental in understanding the symmetry and energy levels of excited states in this compound. [, , ]
A: While specific applications of this compound itself are not extensively covered in the provided research, its derivatives, particularly those incorporating benzoxazole moieties, have shown potential in material science. Studies have explored the impact of substituents on the optical properties and photostability of thin films made from these derivatives. [] This suggests possible applications in areas like organic electronics and photonics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)











